Fadolmidine hydrochloride

Overview

Description

Fadolmidine hydrochloride is an alpha2-adrenoceptor agonist . It has high affinity and full agonist efficacy at all three human alpha2-adrenoceptor subtypes (A, B, and C) . It has potential as an analgesic, including its potential for use in neuropathies .

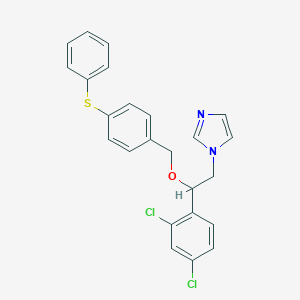

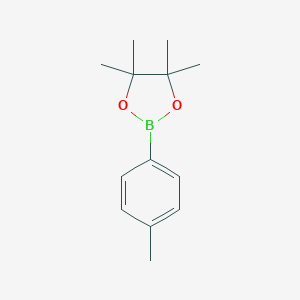

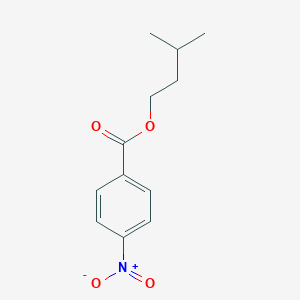

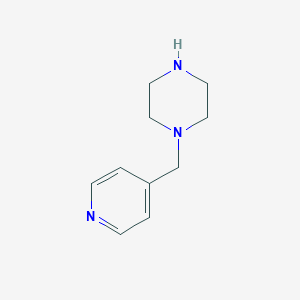

Synthesis Analysis

The synthesis process of Fadolmidine hydrochloride involves the creation of various esters as potential ophthalmic prodrugs. These esters release Fadolmidine hydrochloride through enzymatic hydrolysis in human serum.

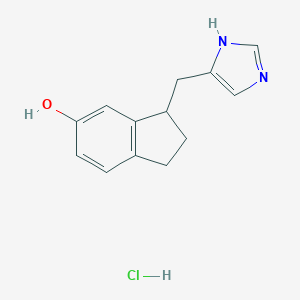

Molecular Structure Analysis

Fadolmidine hydrochloride has a molecular formula of C13H15ClN2O and a molecular weight of 250.72 g/mol . The structure of Fadolmidine hydrochloride and related compounds focuses on their structural characteristics and stability.

Chemical Reactions Analysis

Fadolmidine hydrochloride’s chemical properties are tailored for its role as a selective alpha2-adrenoceptor agonist. Its design ensures limited central nervous system penetration, making it effective for localized spinal analgesia without widespread systemic effects.

Physical And Chemical Properties Analysis

The physical properties of Fadolmidine hydrochloride, including its stability and solubility, are optimized for its application in spinal analgesia. Its chemical properties are designed to ensure its selective action as an alpha2-adrenoceptor agonist with minimal systemic side effects.

Scientific Research Applications

Analgesic Applications in Veterinary Medicine

Fadolmidine HCl has been studied for its analgesic properties in veterinary medicine. It is an α2-adrenoceptor agonist, which means it can provide pain relief by inhibiting pain pathways in the nervous system. In studies involving dogs, fadolmidine has shown to produce long-lasting antinociception when administered intrathecally (directly into the spinal cord), making it a promising non-opioid option for long-term pain management in animals .

Sedation and Anesthesia Adjunct

In addition to its analgesic effects, fadolmidine can induce sedation . This makes it a useful adjunct in anesthesia, particularly in settings where a combination of sedation and pain control is desirable. Its ability to provide sedation without significant cardiovascular side effects is of particular interest in both animal and potential human anesthesia .

Cardiovascular Research

Fadolmidine HCl’s impact on the cardiovascular system has been a subject of research. Unlike clonidine, another α2-adrenoceptor agonist, fadolmidine does not cause pronounced hypotension and bradycardia, which are common side effects that limit the use of clonidine. Instead, fadolmidine induces moderate initial hypertension with a decrease in heart rate, offering a different profile for cardiovascular studies .

Neuropharmacological Studies

The compound’s action on α2-adrenoceptors makes it a valuable tool for neuropharmacological research. By activating these receptors, fadolmidine can inhibit the release of neurotransmitters involved in pain signaling. This property allows researchers to study the mechanisms of pain and develop new pain management strategies.

Ophthalmic Research

Fadolmidine HCl has been used in ophthalmic research to study its effects on ocular pressure . In normotensive rabbits, fadolmidine-induced ocular hypotension, suggesting potential applications in the treatment of conditions like glaucoma.

Comparative Pharmacology

Fadolmidine HCl provides a comparative model for studying the pharmacological profiles of α2-adrenoceptor agonists. By comparing fadolmidine with other agonists like clonidine, researchers can better understand the nuances of receptor activation and the resulting physiological effects. This can lead to the development of more selective and effective therapeutic agents .

Analgesic Applications in Veterinary Medicine

Fadolmidine hydrochloride: is a potent α2-adrenoceptor agonist with significant potential in veterinary analgesia. It has been shown to provide effective pain relief in animal models, particularly in dogs, where it has been used for both intrathecal and epidural administration. Its long-lasting antinociceptive effects make it a promising candidate for managing chronic pain in veterinary settings .

Sedation and Anesthesia

In the realm of anesthesia, fadolmidine hydrochloride can be utilized as a sedative agent. Its ability to induce sedation while minimizing cardiovascular side effects distinguishes it from other α2-adrenoceptor agonists like clonidine. This property is particularly beneficial in scenarios where stable hemodynamics are critical, such as during surgical procedures in both animals and potentially humans .

Cardiovascular Effects

The cardiovascular effects of fadolmidine hydrochloride are noteworthy. Unlike clonidine, fadolmidine does not typically induce hypotension and bradycardia. Instead, it can cause moderate initial hypertension accompanied by a decrease in heart rate. This unique profile is valuable for cardiovascular research, especially in studies exploring the management of blood pressure and heart rate .

Neuropharmacological Research

Fadolmidine hydrochloride’s role as a full α2-adrenoceptor agonist makes it a useful tool in neuropharmacological research. It can help in understanding the modulation of neurotransmitter release, particularly in pain pathways. This compound’s effects on pain perception provide insights into the development of new analgesic drugs.

Ophthalmic Applications

Research has indicated that fadolmidine hydrochloride can induce ocular hypotension in normotensive rabbits, suggesting its potential use in ophthalmic applications. This effect could be beneficial in the treatment of glaucoma and other conditions where reducing intraocular pressure is desired.

Comparative Pharmacodynamics

Fadolmidine hydrochloride serves as an excellent reference compound for comparative pharmacodynamic studies. By examining its effects alongside other α2-adrenoceptor agonists, researchers can gain a deeper understanding of receptor interactions and the pharmacological nuances that influence therapeutic outcomes .

Future Directions

properties

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1H-inden-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O.ClH/c16-12-4-3-9-1-2-10(13(9)6-12)5-11-7-14-8-15-11;/h3-4,6-8,10,16H,1-2,5H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKZVKWXOWICFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1CC3=CN=CN3)C=C(C=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940450 | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fadolmidine hydrochloride | |

CAS RN |

189353-32-0 | |

| Record name | Fadolmidine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189353320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1H-Imidazol-5-yl)methyl]-2,3-dihydro-1H-inden-5-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FADOLMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3709T25V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

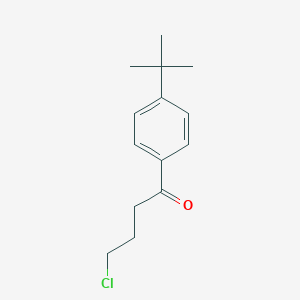

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethylbenzo[d]thiazol-6-amine](/img/structure/B42387.png)

![Ethyl 1-[4-(4-tert-butylphenyl)-4-hydroxybutyl]piperidine-4-carboxylate](/img/structure/B42405.png)

![2-(4-Oxocyclohexanecarbonyl)-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B42409.png)